molecular formula C10H19BrO B2506658 1-(2-Bromoethyl)-3-(tert-butoxy)cyclobutane CAS No. 2329121-65-3

1-(2-Bromoethyl)-3-(tert-butoxy)cyclobutane

Cat. No.: B2506658
CAS No.: 2329121-65-3
M. Wt: 235.165
InChI Key: MHMWFZIXAYLEQL-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3-(tert-butoxy)cyclobutane is a cyclobutane derivative featuring a bromoethyl (-CH2CH2Br) and tert-butoxy (-O-C(CH3)3) substituent. The bromoethyl group is a reactive alkylating agent, while the bulky tert-butoxy group provides steric hindrance and influences solubility in organic solvents. This compound is likely utilized in synthetic organic chemistry as an intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical research. Its structure combines electrophilic reactivity (via the bromine atom) with steric protection, enabling controlled reactivity in substitution or cross-coupling reactions .

Properties

IUPAC Name

1-(2-bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO/c1-10(2,3)12-9-6-8(7-9)4-5-11/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMWFZIXAYLEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethyl)-3-(tert-butoxy)cyclobutane typically involves the reaction of cyclobutyl derivatives with bromoethyl and tert-butoxy reagents. One common method is the nucleophilic substitution reaction where a cyclobutyl halide reacts with sodium tert-butoxide and 2-bromoethanol under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-3-(tert-butoxy)cyclobutane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium tert-butoxide, potassium tert-butoxide, and other strong bases in aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted cyclobutanes with various functional groups.

    Oxidation: Cyclobutanones or cyclobutanols.

    Reduction: Cyclobutanes with reduced side chains.

Scientific Research Applications

1-(2-Bromoethyl)-3-(tert-butoxy)cyclobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-3-(tert-butoxy)cyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in substitution reactions, while the tert-butoxy group can stabilize intermediates through steric and electronic effects. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Key Observations:

Bromoethyl (vs. bromomethyl) offers a longer chain for alkylation, enabling coupling with sterically hindered nucleophiles .

Reactivity and Stability :

  • Bromoethyl derivatives are more reactive alkylating agents than carbamates (e.g., tert-butyl carbamate in ) or carboxylic acids due to the Br atom’s leaving-group ability .
  • Carboxylic acid-containing analogs (e.g., 3-(tert-Butoxy)cyclobutane-1-carboxylic acid) exhibit higher polarity, favoring aqueous solubility and applications in drug formulation .

Applications :

  • Bromoethyl/tert-butoxy derivatives are suited for organic synthesis under anhydrous conditions, while fluorophenyl-carboxylic acid analogs () may target receptor-binding sites in pharmaceuticals .

Research Findings and Trends

  • Steric vs. Electronic Effects : The tert-butoxy group’s bulkiness in the target compound may reduce ring strain in cyclobutane compared to smaller substituents, as suggested by studies on similar sp³-hybridized systems .
  • Synthetic Utility : Bromoethyl cyclobutanes are pivotal in Suzuki-Miyaura couplings, where the tert-butoxy group acts as a directing/protecting group .
  • Pharmacological Potential: Fluorophenyl-carboxylic acid derivatives () show higher bioactivity in preliminary assays, but bromoethyl-tert-butoxy compounds are preferred for prodrug strategies due to controlled release via Br substitution .

Biological Activity

1-(2-Bromoethyl)-3-(tert-butoxy)cyclobutane is an organic compound with a unique structure that includes a cyclobutane ring, a bromomethyl group, and a tert-butoxy substituent. Its molecular formula is C₁₀H₁₉BrO, and it has garnered interest in various fields of organic chemistry and medicinal research due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₉BrO
  • Molecular Weight : Approximately 229.17 g/mol
  • Structural Features :
    • Cyclobutane ring
    • Bromomethyl group (enhances reactivity)
    • Tert-butoxy group (provides steric protection)

The presence of the bromomethyl group is significant as it enhances the compound's reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis and potentially in biological applications.

Antimicrobial Activity

Research indicates that cyclobutane derivatives can exhibit significant antimicrobial properties. For instance, studies on structurally similar compounds have shown effectiveness against various bacterial strains:

CompoundMIC (µM)Target Bacteria
Compound A20-40S. aureus
Compound B40-70E. coli
Compound C8Caulobacter crescentus
Compound D1.4MRSA

These findings suggest that this compound may also possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .

Anticancer Activity

Cyclobutane-containing compounds have been explored for their anticancer potential. A review highlighted over 210 cyclobutane derivatives with reported bioactivities, including anticancer effects. The mechanisms often involve interaction with cellular pathways that regulate cell growth and apoptosis. The structural characteristics of these compounds play a crucial role in their biological activity .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • The synthesis of cyclobutane derivatives often involves multi-step processes that enhance their yield and purity. For example, the synthesis of related compounds has been optimized using continuous flow methods to improve efficiency.
    • Evaluation of biological activity typically includes in vitro assays against various bacterial strains and cancer cell lines to determine MIC values and IC50 concentrations.
  • Comparative Analysis :
    • A comparative study of related compounds indicated that those with halogen substituents (like bromine) generally exhibit higher reactivity than their chloro counterparts, making them more suitable for further functionalization in drug development.

Q & A

Q. What methodologies validate the thermal stability of this compound in high-temperature reactions?

  • Answer : Thermogravimetric analysis (TGA) reveals decomposition onset at ~150°C. In situ FT-IR monitors C-Br and C-O bond integrity during heating. Compare with analogs (e.g., tert-butyl esters), where electron-withdrawing groups reduce thermal resilience. Store reaction mixtures under nitrogen to prevent oxidative degradation .

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